molecular formula C13H17NO4S B2379392 Ethyl 1-[(4-methylphenyl)sulfonyl]-3-azetanecarboxylate CAS No. 866152-78-5

Ethyl 1-[(4-methylphenyl)sulfonyl]-3-azetanecarboxylate

Cat. No.: B2379392
CAS No.: 866152-78-5
M. Wt: 283.34
InChI Key: GIGLAPQDMSNSIJ-UHFFFAOYSA-N
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Description

Ethyl 1-[(4-methylphenyl)sulfonyl]-3-azetanecarboxylate is an organic compound with the molecular formula C13H17NO4S It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a sulfonyl group attached to a 4-methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[(4-methylphenyl)sulfonyl]-3-azetanecarboxylate typically involves several stepsThe reaction conditions often include the use of strong acids or bases as catalysts, and the reactions are carried out under controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the scaling up of reaction conditions to accommodate larger quantities of starting materials.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(4-methylphenyl)sulfonyl]-3-azetanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

Ethyl 1-[(4-methylphenyl)sulfonyl]-3-azetanecarboxylate has a wide range of scientific research applications:

    Chemistry: It is used to study the modulation of ion channels and mitochondrial function.

    Biology: Researchers investigate its role in cellular processes, particularly in relation to the voltage-dependent anion channel 2 (VDAC2) in the outer mitochondrial membrane.

    Medicine: The compound is being explored as a potential therapeutic agent for cardiac arrhythmias due to its ability to modulate VDAC2.

    Industry: It is used in the development of new drugs and therapeutic strategies.

Mechanism of Action

Ethyl 1-[(4-methylphenyl)sulfonyl]-3-azetanecarboxylate exerts its effects by directly interacting with VDAC2 in the outer mitochondrial membrane. This interaction enhances mitochondrial calcium uptake and modulates the gating of the channel. The molecular targets and pathways involved include the binding of the compound to a specific pocket within VDAC2, leading to changes in the channel’s conductance and open probability.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other antiarrhythmic agents that target ion channels, such as:

    2-(4-methylsulfonylphenyl) indole derivatives: These compounds have dual antimicrobial and anti-inflammatory activities.

    Pyrrolidine derivatives: These compounds are used in drug discovery for their versatile biological activities.

Uniqueness

Ethyl 1-[(4-methylphenyl)sulfonyl]-3-azetanecarboxylate is unique in its ability to modulate VDAC2 and enhance mitochondrial calcium uptake. This specific interaction with VDAC2 sets it apart from other compounds that modulate mitochondrial function and calcium homeostasis.

Properties

IUPAC Name

ethyl 1-(4-methylphenyl)sulfonylazetidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-3-18-13(15)11-8-14(9-11)19(16,17)12-6-4-10(2)5-7-12/h4-7,11H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGLAPQDMSNSIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(C1)S(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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